2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
The compound 2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine dioxide core. Its structure includes a 5-bromo-2-fluorophenyl group at the 4-position, a methyl group at the 6-position, and a nitrile moiety at the 3-position.
Properties
IUPAC Name |
2-amino-4-(5-bromo-2-fluorophenyl)-6-methyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O3S/c1-24-15-5-3-2-4-11(15)17-18(28(24,25)26)16(13(9-22)19(23)27-17)12-8-10(20)6-7-14(12)21/h2-8,16H,23H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIBVQBKOIKVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide represents a novel structure within the class of benzothiazine derivatives. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a benzothiazine core with various substituents such as bromine and fluorine. The presence of these halogens may influence its biological activity through mechanisms such as enhanced lipophilicity or altered binding affinity to biological targets.
Antimicrobial Activity
Research on benzothiazine derivatives has shown promising antimicrobial properties. A study on related compounds demonstrated that certain benzothiazines exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 25 to 600 µg/mL, indicating varying degrees of effectiveness depending on the specific structural modifications present in the compounds .
Table 1: Antimicrobial Activity of Related Benzothiazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 100 | Moderate |
| Compound B | Bacillus subtilis | 50 | High |
| Compound C | Escherichia coli | 600 | Weak |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electronegative substituents such as bromine and fluorine can enhance the antibacterial potency of benzothiazine derivatives. Compounds with halogen substitutions at specific positions on the aromatic ring often demonstrate improved interaction with bacterial enzymes or receptors, leading to increased antimicrobial efficacy .
Therapeutic Potential
Beyond antimicrobial properties, benzothiazines have been investigated for their potential in treating various conditions due to their anti-inflammatory and anticancer activities. Compounds in this class have been noted for their ability to inhibit certain enzymes involved in inflammatory pathways and for their cytotoxic effects against cancer cell lines .
Case Study: Anticancer Activity
In a recent study, a series of benzothiazine derivatives were evaluated for their anticancer activity against human cancer cell lines. The results indicated that some derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting that modifications to the benzothiazine structure could lead to new anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Variations and Physical Properties
Key Observations :
- Core Structure: The target compound’s pyranobenzothiazine core differs from pyrano-pyrazoles (e.g., 3s) and pyrano-pyrans (e.g., 6f), which lack the benzothiazine dioxide moiety.
- The methyl group at the 6-position may improve metabolic stability compared to benzyl groups in 6d and 6h .
Table 2: Monoamine Oxidase (MAO) Inhibition Profiles
Key Findings :
- MAO Selectivity : Analogs with electron-withdrawing groups (e.g., chloro, fluoro) at the 4-position show enhanced selectivity. For example, 7q’s 4-fluorophenyl group contributes to MAO-A inhibition, while 6h’s dichlorophenyl group favors MAO-B .
- The 2-fluoro substituent could further modulate steric interactions in the enzyme’s active site .
Spectral and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
- Nitrile Group : The C≡N stretch in IR (~2190 cm⁻¹) is consistent across analogs, confirming its stability under synthetic conditions .
- Solubility : Lipophilic substituents (e.g., bromo, benzyl) in the target compound and its analogs suggest poor aqueous solubility, necessitating formulation strategies for in vivo studies .
Molecular Docking and Binding Interactions
- MAO-A Binding : Analogs like 7q interact with MAO-A’s FAD cofactor via π-π stacking of the aryl group and hydrogen bonding with the nitrile . The target compound’s bromine may form halogen bonds with Tyr 407 or Tyr 444 residues.
- MAO-B Selectivity : Bulky 2,4-dichlorophenyl groups in 6h fit into MAO-B’s hydrophobic cavity, a feature the target compound’s 5-bromo-2-fluorophenyl group may replicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
